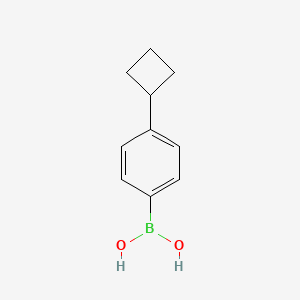

(4-cyclobutylphenyl)boronic Acid

描述

(4-Cyclobutylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclobutyl group at the para position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclobutylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: (4-Cyclobutylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Phenols and quinones.

Reduction: Boranes and hydroborates.

Substitution: Biaryl compounds and other carbon-carbon bonded structures.

科学研究应用

Synthesis of (4-Cyclobutylphenyl)boronic Acid

The synthesis of this compound typically involves the reaction of cyclobutylphenyl derivatives with boron reagents. Common methods include:

- Suzuki Coupling Reaction : This method utilizes palladium catalysts to facilitate the coupling of aryl halides with boronic acids, forming biaryl compounds.

- Direct Boronation : In this method, cyclobutylphenol can be treated with boron reagents to yield the desired boronic acid.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals:

- Anticancer Agents : Boronic acids, including this compound, have been studied for their role in developing proteasome inhibitors like bortezomib, which is used in treating multiple myeloma. The introduction of boronic acids into drug structures can enhance selectivity and efficacy against cancer cells .

- β-Lactamase Inhibitors : Research indicates that boronic acids can serve as effective β-lactamase inhibitors, combating antibiotic resistance by inhibiting enzymes that degrade β-lactam antibiotics .

Organic Synthesis

The compound is extensively utilized in organic synthesis as a building block:

- Suzuki-Miyaura Coupling : This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. This compound can participate in cross-coupling reactions to produce biphenyl derivatives that are crucial in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The compound can be employed to introduce functional groups into aromatic systems, enhancing their reactivity and broadening their application scope in synthetic chemistry .

Case Study: Anticancer Drug Development

A study investigated the synthesis of novel anticancer agents using this compound as a key intermediate. The research focused on optimizing the Suzuki coupling conditions to improve yields and purity of the final compounds. The synthesized compounds exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the potential of boronic acids in drug development .

Case Study: Antibiotic Resistance

In another study, this compound was tested as a β-lactamase inhibitor alongside traditional antibiotics. The results indicated that the compound effectively restored the activity of β-lactam antibiotics against resistant bacterial strains, highlighting its importance in addressing antibiotic resistance issues .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhances selectivity and efficacy against cancer cells |

| Organic Synthesis | Suzuki-Miyaura Coupling | Key intermediate for synthesizing complex organic molecules |

| Antibiotic Resistance | β-Lactamase Inhibitor | Restores antibiotic activity against resistant strains |

作用机制

The mechanism of action of (4-cyclobutylphenyl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

- Phenylboronic acid

- Cyclobutylboronic acid

- 4-Butylphenylboronic acid

Comparison: (4-Cyclobutylphenyl)boronic acid is unique due to the presence of both a cyclobutyl group and a boronic acid functional group. This combination imparts distinct reactivity and properties compared to other boronic acids. For example, the cyclobutyl group can influence the steric and electronic environment of the boronic acid, affecting its reactivity in various chemical reactions .

生物活性

(4-Cyclobutylphenyl)boronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

- Molecular Formula : CHBO

- Molecular Weight : 176.02 g/mol

- Purity : Typically high purity for research applications .

Antibacterial Activity

Boronic acids, including this compound, have shown promising antibacterial properties. A recent study highlighted the effectiveness of boronic acid derivatives against various strains of bacteria, including Escherichia coli and Klebsiella pneumoniae. The compound was evaluated at concentrations of 6.50 mg/mL and demonstrated significant antibacterial activity .

Table 1: Antibacterial Activity of Boronic Acid Derivatives

| Compound | Target Bacteria | Concentration (mg/mL) | Activity Observed |

|---|---|---|---|

| This compound | E. coli ATCC 25922 | 6.50 | Effective against bacterial growth |

| S02030 | K. pneumoniae | Variable | Restored susceptibility to β-lactams |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it exhibited a cytotoxic effect on cancer cell lines, particularly MCF-7 (breast cancer cells), with an IC value of 18.76 ± 0.62 µg/mL, indicating strong potential for further development as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, this compound was tested against several cancer cell lines:

- MCF-7 : IC = 18.76 µg/mL

- HeLa : IC = 22.34 µg/mL

- A549 : IC = 25.12 µg/mL

These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases and hydrolases. The enzyme inhibition profile of this compound shows moderate activity against acetylcholinesterase (IC = 115.63 ± 1.16 µg/mL) and high activity against butyrylcholinesterase (IC = 3.12 ± 0.04 µg/mL), indicating potential applications in neurodegenerative diseases .

Table 2: Enzyme Inhibition Profile

| Enzyme | IC Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

Mechanistic Insights

The mechanism of action for this compound involves the formation of reversible covalent bonds with target biomolecules, which can modulate their activity effectively. This property is particularly advantageous in drug design as it allows for selective targeting of specific pathways involved in disease processes.

属性

IUPAC Name |

(4-cyclobutylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8,12-13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCDYFJLBAMQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468743 | |

| Record name | Boronic acid, (4-cyclobutylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845797-74-2 | |

| Record name | Boronic acid, (4-cyclobutylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-cyclobutylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。